Phomosine D

Beschreibung

Eigenschaften

IUPAC Name |

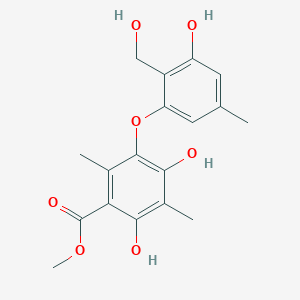

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYVKDXNWPWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Phomosine D: A Technical Guide for Researchers

An In-depth Exploration of the Fungal Endophyte Phomopsis sp. as the Natural Source of the Bioactive Biaryl Ether, Phomosine D

This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of Phomosine D, a biaryl ether of interest to the scientific community. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and a structured presentation of available data.

Executive Summary

Phomosine D is a naturally occurring biaryl ether compound. Scientific literature indicates that the primary source of Phomosine D is an endophytic fungus identified as a species of Phomopsis . This fungus was isolated from the host plant Adenocarpus foliolosus , a shrub native to the Canary Islands. While specific quantitative yields for Phomosine D are not widely reported in publicly accessible literature, the general productivity of Phomopsis species for similar secondary metabolites suggests that fermentation of this endophytic fungus is a viable method for obtaining this compound. The biological activity of the broader class of phomosine compounds points towards potential antimicrobial properties. This guide synthesizes the available information to provide a detailed protocol for the isolation of Phomosine D and discusses its potential biological significance.

Natural Source and Host Organism

Phomosine D is produced by an endophytic fungus, Phomopsis sp. , which resides within the tissues of its host plant, Adenocarpus foliolosus . Endophytic fungi have gained significant attention as prolific producers of novel bioactive secondary metabolites. The symbiotic relationship between the endophyte and its host can influence the production of these compounds.

Table 1: Source Organism and Host Information

| Parameter | Description |

| Producing Organism | Phomopsis sp. (endophytic fungus) |

| Host Plant | Adenocarpus foliolosus |

| Host Plant Family | Fabaceae |

| Geographic Origin of Host | Canary Islands |

| Ecological Niche | Endophyte (lives within plant tissues without causing disease) |

Experimental Protocols

While the full textual details of the original isolation paper are not broadly available, a comprehensive experimental protocol can be constructed based on established methodologies for the cultivation of Phomopsis species and the extraction of similar biaryl ether compounds.

Fungal Culture and Fermentation

The production of Phomosine D is achieved through the fermentation of the endophytic fungus Phomopsis sp.

Protocol 1: Cultivation of Phomopsis sp.

-

Strain Maintenance: The Phomopsis sp. isolate is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.

-

Seed Culture Preparation:

-

Agar plugs (approximately 0.5 x 0.5 cm) from a mature PDA culture are used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB).

-

The seed cultures are incubated at 25-28°C on a rotary shaker at 150-180 rpm for 5-7 days.

-

-

Large-Scale Fermentation:

-

A solid-state fermentation approach is often employed for Phomopsis species to enhance secondary metabolite production.

-

Autoclavable rice medium is prepared in 1 L Erlenmeyer flasks (e.g., 100 g of rice and 100 mL of distilled water per flask).

-

Each flask is inoculated with 5-10 mL of the seed culture.

-

The flasks are incubated under static conditions at 25-28°C for 21-30 days in the dark.

-

Extraction and Purification of Phomosine D

Following the fermentation period, the fungal biomass and rice medium are harvested for the extraction of Phomosine D.

Protocol 2: Extraction and Isolation of Phomosine D

-

Extraction:

-

The entire contents of the fermentation flasks are extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a minimal amount of methanol (B129727) and then partitioned against n-hexane to remove nonpolar constituents such as fatty acids.

-

The methanolic layer is then diluted with water and partitioned against dichloromethane (B109758) or chloroform (B151607) to extract compounds of intermediate polarity, including Phomosine D.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The dichloromethane/chloroform fraction is subjected to silica gel column chromatography using a gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing Phomosine D are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain Phomosine D in high purity is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water).

-

Quantitative Data

Table 2: Reported Yields of Secondary Metabolites from Phomopsis sp.

| Compound | Phomopsis Species | Fermentation Type | Yield | Reference |

| Phomoxanthone A | Phomopsis sp. 33# | Solid-state (rice) | 5.2 g from 250 g crude extract | (Huang et al., 2016) |

| Mycoepoxydiene | Phomopsis sp. Hant25 | Liquid culture | up to 354 mg/L | (Intara et al., 2011) |

| Pinoresinol diglucoside | Phomopsis sp. XP-8 | Liquid culture | 11.65 mg/L | (Shi et al., 2012) |

Note: The yield of Phomosine D is expected to be within a similar range to other biaryl ethers produced by this genus, but this would need to be determined empirically.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Phomosine D from its natural source.

Caption: General workflow for Phomosine D isolation.

Putative Signaling Pathway

While the specific signaling pathway targeted by Phomosine D has not been elucidated, the known antifungal activity of related biaryl ethers suggests a potential mechanism involving the disruption of fungal cell membrane integrity or key enzymatic processes. A hypothetical signaling pathway for antifungal action is depicted below.

Caption: Putative antifungal mechanism of Phomosine D.

Conclusion

Phomosine D is a promising natural product originating from the endophytic fungus Phomopsis sp. The methodologies outlined in this guide provide a robust framework for its isolation and further study. Future research should focus on optimizing fermentation conditions to improve yields, fully elucidating its biological mechanism of action, and exploring its potential therapeutic applications. The unique ecological niche of its source organism underscores the vast potential of endophytic fungi as a reservoir for novel drug discovery.

An In-depth Technical Guide to the Secondary Metabolites of Phomopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Phomopsis, the anamorph of Diaporthe, is a prolific and versatile producer of a vast array of secondary metabolites. These compounds, not essential for the primary growth of the fungus, play crucial roles in its ecological interactions and have garnered significant attention from the scientific community for their diverse and potent biological activities. As endophytes, pathogens, and saprobes, Phomopsis species are found in a wide range of terrestrial and marine environments, leading to a remarkable chemical diversity in their metabolic products.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the secondary metabolites from Phomopsis sp., focusing on their chemical classification, biological activities, and the experimental methodologies used for their discovery and characterization.

Chemical Diversity of Phomopsis sp. Secondary Metabolites

The secondary metabolites produced by Phomopsis sp. are structurally diverse and can be broadly categorized into several major classes, with polyketides being the most abundant.[1][2][3][6] Other significant classes include terpenoids, alkaloids, cytochalasins, steroids, and flavonoids.[5]

Table 1: Major Classes of Secondary Metabolites from Phomopsis sp.

| Chemical Class | Description | Examples |

| Polyketides | A large and structurally diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits. This class includes xanthones, chromones, and pyrones.[1][2][3][6] | Phomoxanthones, Cytochalasins, Alternariol |

| Terpenoids | A class of naturally occurring organic chemicals derived from isoprene (B109036) units. They are classified by the number of isoprene units they contain. | Phomenes (sesquiterpenoids) |

| Alkaloids | A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. | Phomopsins |

| Cytochalasins | A group of fungal metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. | Cytochalasin H, Cytochalasin J |

| Steroids | A class of organic compounds with a characteristic four-ring steroid nucleus. | Ergosterol peroxide |

| Flavonoids | A class of plant and fungal secondary metabolites with a general structure of a 15-carbon skeleton. |

Biological Activities of Phomopsis sp. Secondary Metabolites

The secondary metabolites from Phomopsis sp. exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These activities include cytotoxic, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most potent bioactive secondary metabolites isolated from Phomopsis sp..

Table 2: Cytotoxic Activity of Phomopsis sp. Secondary Metabolites (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomoxanthone A | A549 (Lung carcinoma) | 2.6 | [2] |

| Phomoxanthone A | PC3 (Prostate cancer) | 2.4 | [2] |

| Phomoxanthone B | NB4 (Promyelocytic leukemia) | 5.2 | [2] |

| Phomoxanthone B | A549 (Lung carcinoma) | 7.8 | [2] |

| Phomoxanthone B | SHSY5Y (Neuroblastoma) | 9.2 | [2] |

| Phomoxanthone B | PC3 (Prostate cancer) | 6.5 | [2] |

| Phomoxanthone B | MCF7 (Breast cancer) | 8.1 | [2] |

| Cytochalasin H | Various cancer cell lines | 0.07 - 7.8 | [3] |

| A Xanthone derivative | HEp-2 (Larynx carcinoma) | 9 | [3] |

| A Xanthone derivative | HepG2 (Hepatocellular carcinoma) | 16 | [3] |

| Two Xanthone derivatives | A549 (Lung carcinoma) | 3.6 - 8.7 | [3] |

| Two Xanthone derivatives | SHSY5Y (Neuroblastoma) | 3.6 - 8.7 | [3] |

Table 3: Antimicrobial Activity of Phomopsis sp. Secondary Metabolites (MIC values)

| Compound | Microorganism | MIC | Reference |

| Phomolide B | Staphylococcus aureus | 6.25 µg/mL | [1][7][8] |

| Phomolide B | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [1][7][8] |

| Colletotricholide A | Staphylococcus aureus | 1.56 µg/mL | [1] |

| Hydroxyvertixanthone | Candida albicans | 128 µg/mL | [2] |

| Hydroxyvertixanthone | Escherichia coli | 256 µg/mL | [2] |

| Hydroxyvertixanthone | Staphylococcus aureus | 256 µg/mL | [2] |

Experimental Protocols

The discovery and characterization of novel secondary metabolites from Phomopsis sp. involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation

-

Isolation: Endophytic Phomopsis species are typically isolated from surface-sterilized plant tissues (leaves, stems, roots) plated on a suitable growth medium such as Potato Dextrose Agar (B569324) (PDA).

-

Identification: Fungal isolates are identified based on morphological characteristics and molecular techniques, primarily through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Cultivation for Metabolite Production: For large-scale production of secondary metabolites, the fungus is cultivated in solid or liquid media. Common solid substrates include rice, corn meal, or PDA. Liquid fermentation is often carried out in Potato Dextrose Broth (PDB) or other nutrient-rich media in shake flasks or fermenters. Incubation is typically performed at room temperature for several weeks.

Extraction and Isolation of Secondary Metabolites

-

Extraction: The fungal culture (mycelium and/or culture broth) is extracted with organic solvents of increasing polarity, such as ethyl acetate, methanol, or a mixture of chloroform (B151607) and methanol. The crude extract is obtained after evaporation of the solvent.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel. This separates the complex mixture into simpler fractions based on polarity.

-

Purification: Individual compounds are purified from the fractions using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is the most common method for final purification. Other techniques like Sephadex LH-20 column chromatography may also be employed.

Structure Elucidation

The chemical structure of a purified secondary metabolite is determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are used to determine the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Bioassays

Purified compounds are screened for various biological activities using established in vitro assays:

-

Cytotoxicity Assays: The cytotoxic activity against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Antimicrobial Assays: The antibacterial and antifungal activities are determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.

-

Enzyme Inhibition Assays: Specific assays are used to evaluate the inhibitory activity against particular enzymes, such as acetylcholinesterase.

-

Antioxidant Assays: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactive Metabolite Discovery

The following diagram illustrates the general workflow for the discovery of bioactive secondary metabolites from Phomopsis sp..

Biosynthetic Pathways of Major Secondary Metabolites

The biosynthesis of the diverse secondary metabolites in Phomopsis sp. follows complex enzymatic pathways. The diagrams below provide a simplified overview of the biosynthesis of polyketides and terpenoids.

Polyketide Biosynthesis

Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The pathway starts with a starter unit (usually acetyl-CoA) and extender units (usually malonyl-CoA).

Terpenoid Biosynthesis

Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway in fungi.

Conclusion and Future Perspectives

Phomopsis species represent a rich and largely untapped source of novel, bioactive secondary metabolites with significant potential for pharmaceutical and agrochemical applications. The continued exploration of these fungi, particularly from unique ecological niches, is likely to yield new chemical entities with diverse biological activities. Future research should focus on the application of modern analytical techniques, such as genomics and metabolomics, to accelerate the discovery of novel compounds and to elucidate their biosynthetic pathways. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in Phomopsis will be crucial for developing strategies to enhance the production of desired compounds through metabolic engineering. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the chemical potential of this fascinating fungal genus.

References

- 1. Bioactive Secondary Metabolites from Phomopsis sp., an Endophytic Fungus from Senna spectabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Phomosine D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a naturally occurring diaryl ether metabolite isolated from endophytic fungi of the genus Phomopsis. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of Phomosine D. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of its isolation workflow. This guide is intended to serve as a valuable resource for researchers interested in natural product chemistry, mycology, and drug discovery.

Discovery

Phomosine D was first reported in 2005 by Dai et al. as part of a study on the chemical constituents of an endophytic fungus, Phomopsis sp., isolated from the plant Adenocarpus foliolosus.[1] This discovery highlighted the potential of endophytic fungi as a source of novel and structurally diverse secondary metabolites. Subsequent studies have also identified Phomosine D in other Diaporthe sp. (the teleomorph of Phomopsis).[2][3][4]

Physicochemical Properties

Phomosine D is a highly substituted diaryl ether with the chemical formula C18H20O7.[1] Its structure was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

| Property | Value | Reference |

| CAS Number | 874918-37-3 | [1] |

| Molecular Formula | C18H20O7 | [1][6] |

| Molecular Weight | 348.3 g/mol | [1][6] |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |

| Origin | Fungus (Phomopsis sp., Apiospora sp.) | [1] |

Isolation Protocol

The following is a generalized protocol for the isolation of Phomosine D based on published methods.[4]

Fungal Cultivation

The endophytic fungus Diaporthe sp. F2934 is cultivated on a solid medium.

-

Medium: Malt Extract Agar (B569324)

-

Vessel: Petri dishes

-

Incubation Temperature: 25°C

-

Incubation Time: 15 days

Extraction

-

The fungal mycelium is harvested from the agar plates.

-

The mycelium is subjected to sonication in the presence of ethyl acetate (B1210297) to extract the secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using a combination of chromatographic techniques to isolate Phomosine D.

-

Initial Fractionation: Classic column chromatography.

-

Final Purification: High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of Phomosine D.

Biological Activity

The biological activity of Phomosine D has been investigated in several studies, with some conflicting reports.

| Activity | Organism/Cell Line | Result | Reference |

| Antifungal | Botrytis megaterium, Micrococcus violaceum | Active | [7][8] |

| Algicidal | - | Active | [7][8] |

| Antibacterial | 15 different microorganisms | Inactive | [4][5] |

| General Bioactivity | - | Inactive in some assays | [2][3] |

It is important to note that the bioactivity of a compound can be highly dependent on the specific assay conditions and the organisms or cell lines tested. The initial reports of antifungal and algicidal activity suggest that Phomosine D may have potential as a lead compound for the development of new antimicrobial agents.[7][8] However, the lack of activity in other screens indicates that further investigation is needed to fully understand its biological profile.[2][3][4][5]

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action of Phomosine D have not been elucidated. Given its reported antifungal activity, it is plausible that it may interfere with essential cellular processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways. Further research, including transcriptomic and proteomic studies, would be necessary to identify its molecular targets and understand its mode of action.

The following diagram represents a hypothetical logical workflow for investigating the mechanism of action of Phomosine D.

Conclusion

Phomosine D represents an interesting example of the chemical diversity found within endophytic fungi. While its biological activity profile is still under investigation, the initial findings of antifungal and algicidal properties warrant further exploration. This technical guide provides a solid foundation for researchers to build upon, offering detailed information on its discovery, isolation, and known properties. Future research should focus on elucidating its mechanism of action and exploring its potential for therapeutic or agricultural applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical constituents and their antibacterial activity from the tropical endophytic fungus Diaporthe sp. F2934 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phomosine D 874918-37-3 | MCE [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of Phomosine D

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Fungal Metabolite

Introduction

Phomosine D is a naturally occurring polyketide, specifically a highly substituted biaryl ether, produced by endophytic fungi of the Phomopsis genus (also known as Diaporthe). First isolated from a Phomopsis species found in the plant Adenocarpus foliolosus, this metabolite represents one of several related phomosine compounds. As with many fungal secondary metabolites, there is interest in its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Phomosine D, outlines the methodologies for its isolation and characterization, and summarizes its reported biological activity. This document is intended for researchers in natural products chemistry, mycology, and drug development.

Physical and Chemical Properties

The definitive physical and chemical characteristics of Phomosine D are summarized below. While some data, such as a specific melting point and detailed spectral data, are not widely reported in publicly available literature, the core structural and chemical information has been established.

| Property | Value | Citation |

| Molecular Formula | C₁₈H₂₀O₇ | |

| Molecular Weight | 348.3 g/mol | |

| CAS Number | 874918-37-3 | |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | |

| Appearance | Solid | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | |

| Melting Point | Not Reported | |

| ¹H NMR Data | Not Reported | |

| ¹³C NMR Data | Not Reported | |

| IR Spectral Data | Not Reported | |

| Mass Spectrometry Data | Not Reported |

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of Phomosine D are not fully available. However, this section provides detailed, generalized methodologies that are standard in the field of natural product chemistry for the isolation and structural elucidation of fungal metabolites like Phomosine D.

General Protocol for Isolation and Purification of Fungal Metabolites

The isolation of Phomosine D from its fungal source, Phomopsis sp., follows a multi-step process common for microbial secondary metabolites. This involves cultivation of the fungus, extraction of the metabolites, and chromatographic separation to purify the compound of interest.

-

Fungal Culture: A pure strain of the endophytic fungus Phomopsis sp. is typically grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA) for solid-state fermentation or Potato Dextrose Broth (PDB) for liquid fermentation. The culture is incubated under controlled conditions (e.g., 25°C) for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.

-

Extraction: The fungal biomass and/or the liquid broth are harvested. The metabolites are then extracted using organic solvents. Ethyl acetate is commonly used to extract a broad range of moderately polar compounds like Phomosine D. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate the complex mixture of compounds.

-

Column Chromatography (CC): The extract is first fractionated using column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Thin Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): The promising fractions are further purified by preparative or semi-preparative HPLC, often using a C18 column with a methanol/water or acetonitrile/water solvent system, to yield the pure compound.

-

General Protocol for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (such as ESI-TOF-MS) is used to determine the exact mass of the molecule. This allows for the calculation of its molecular formula (C₁₈H₂₀O₇ for Phomosine D).

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For Phomosine D, this would reveal the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group (likely from the ester), and ether (C-O) linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure.

-

¹H NMR: Identifies the number and types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR and DEPT: Determines the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of functional groups.

-

Biological Activity

The biological activity of Phomosine D has been investigated to a limited extent. In a study that screened for antimicrobial properties, Phomosine D was found to be inactive against a panel of 15 different microorganisms.[1] In contrast, related compounds such as Phomosine A and C have demonstrated activity against various Gram-positive and Gram-negative bacteria.[1] At present, there are no other publicly available reports on the cytotoxic, antifungal, or other biological activities of Phomosine D.

Signaling Pathways

Currently, there is no published research on the mechanism of action or any associated signaling pathways for Phomosine D. The lack of significant reported biological activity may have limited further investigation into its molecular targets and cellular effects. Elucidation of any potential signaling pathways would be contingent on future studies identifying a robust biological or pharmacological effect.

Conclusion

Phomosine D is a structurally defined biaryl ether produced by Phomopsis fungi. While its physical and chemical properties are partially characterized, there is a lack of detailed public data regarding its melting point and specific spectral characteristics. Standardized protocols for the isolation and structural elucidation of such natural products are well-established. To date, Phomosine D has not shown significant antimicrobial activity, and its potential for other biological effects remains unexplored. Further research is required to fully understand the biological and pharmacological profile of this fungal metabolite and to determine if it has any potential for therapeutic or other applications.

References

Unveiling the Spectroscopic Signature of Phomosine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phomosine D, a novel, highly substituted biaryl ether isolated from the endophytic fungus Phomopsis sp. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the analytical workflow. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data of Phomosine D

The structural elucidation of Phomosine D was achieved through extensive spectroscopic analysis. The key NMR and MS data are summarized below for clarity and comparative purposes.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. The coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H NMR Data for Phomosine D (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 7-OH | 11.23 | s | |

| 5-OH | 6.22 | s | |

| 4'-OH | 5.51 | s | |

| 6' | 6.75 | d | 8.5 |

| 5' | 6.45 | d | 8.5 |

| 3 | 2.10 | s | |

| 6 | 2.01 | s | |

| OMe | 3.88 | s | |

| 1''-H₂ | 4.60 | s | |

| 2''-OH | 2.92 | br s |

Table 2: ¹³C NMR Data for Phomosine D (CDCl₃)

| Position | δ (ppm) |

| 1 | 108.4 |

| 2 | 158.5 |

| 3 | 108.8 |

| 4 | 160.7 |

| 5 | 101.9 |

| 6 | 137.9 |

| 1' | 118.8 |

| 2' | 145.8 |

| 3' | 115.1 |

| 4' | 150.8 |

| 5' | 115.8 |

| 6' | 124.9 |

| C=O | 170.8 |

| OMe | 52.4 |

| 3-Me | 9.0 |

| 6-Me | 8.6 |

| 1'' | 61.9 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and molecular formula of Phomosine D.

Table 3: Mass Spectrometry Data for Phomosine D

| Technique | Ion | [M+H]⁺ (measured) | [M+H]⁺ (calculated) | Molecular Formula |

| HR-ESI-MS | [M+H]⁺ | 349.1282 | 349.1287 | C₁₈H₂₀O₇ |

Experimental Protocols

The following protocols detail the methodologies used for the isolation and spectroscopic analysis of Phomosine D.

Fungal Material and Fermentation

The endophytic fungus Phomopsis sp. was isolated from the leaves of Adenocarpus foliolosus, collected in Gomera, Canary Islands. The fungus was cultured on a solid agar (B569324) medium for 7 days at 22 °C in the dark. For secondary metabolite production, agar plugs were used to inoculate several 1 L Erlenmeyer flasks, each containing 250 mL of a liquid medium (2% glucose, 1% malt (B15192052) extract, 0.05% peptone in deionized water). The flasks were incubated at 22 °C for 14 days under static conditions.

Extraction and Isolation

The culture broth was filtered, and the mycelium was extracted with acetone (B3395972). The acetone extract was concentrated, and the remaining aqueous phase was combined with the culture filtrate and extracted with ethyl acetate (B1210297). The resulting ethyl acetate extract was concentrated under reduced pressure. The crude extract was then subjected to column chromatography on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate. Fractions containing Phomosine D were further purified by preparative thin-layer chromatography (TLC) on silica gel with a developing solvent system of dichloromethane/methanol (95:5).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker DRX 500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH = 7.26 ppm, δC = 77.0 ppm).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Micromass LCT mass spectrometer.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the isolation and spectroscopic analysis of Phomosine D.

Caption: Workflow for the isolation and spectroscopic analysis of Phomosine D.

Biological Activity

While this guide focuses on the spectroscopic characterization of Phomosine D, it is noteworthy that related compounds from Phomopsis species have exhibited various biological activities, including antibacterial properties. Further investigation into the biological profile of Phomosine D is a promising area for future research. No specific signaling pathways involving Phomosine D have been described in the literature to date.

Phomopsin D: A Technical Guide to its Fungal Endophyte Source, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsins are a family of mycotoxins produced by the endophytic fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis).[1][2] This fungus is a known pathogen of lupin (Lupinus spp.) plants, and ingestion of infected plant material can lead to a fatal liver disease in livestock known as lupinosis.[3][4] Phomopsins, particularly Phomopsin A, are potent inhibitors of microtubule formation, giving them significant antimitotic activity and making them of interest for potential anticancer drug development.[4] This guide provides a comprehensive overview of the fungal source of Phomopsin D, its biosynthesis, and the experimental protocols for its study, with a focus on the well-characterized Phomopsin A due to the limited specific data available for Phomopsin D.

Fungal Source and Host Interaction

The primary fungal source of phomopsins is the endophytic fungus Diaporthe toxica, which exists in a symbiotic and pathogenic relationship with various lupin species. The fungus can cause stem blight in young lupins and also grows as a saprophyte on dead lupin material. Phomopsin production is particularly favored under humid conditions on senescent or dead plant matter.

The Phomopsin Family

Phomopsins are cyclic hexapeptides characterized by a 13-membered macrocyclic ring formed by an ether bridge. The family includes several congeners, with Phomopsin A being the most abundant and well-studied.

Phomopsin D is a known analogue of Phomopsin A, identified as octahydrophomopsin A. Its chemical structure is presented below.

-

Molecular Formula: C₃₆H₄₇ClN₆O₁₂

-

Molecular Weight: 791.24 g/mol

While the structures of Phomopsins A, B, and D have been elucidated, the majority of research has concentrated on Phomopsin A.

Quantitative Data on Phomopsin Production

Quantitative data for Phomopsin D is scarce in the literature. The following tables summarize the production of the major congener, Phomopsin A, by Diaporthe toxica under various conditions. These values provide a benchmark for the potential yields of phomopsins from this fungus.

Table 1: Phomopsin A Production on Lupin Beans

| Inoculation Method | Incubation Time (days) | Phomopsin A Concentration (ppm) | Reference |

| Rehydrated, central inoculum (RHC) | 7 | 34.23 | |

| Rehydrated, central inoculum (RHC) | 10 | 141.17 | |

| Rehydrated, central inoculum (RHC) | 14 | 310.18 | |

| Rehydrated, central inoculum (RHC) | 21 | 1082.17 | |

| Commercial, central inoculum (AHC) | 21 | 75.09 | |

| Commercial, inoculum on the seed (AHL) | 21 | 155.83 |

Table 2: Phomopsin A Production in Liquid Media

| Medium | Incubation Time | Phomopsin A Concentration (mg/L) | Reference |

| Czapek-Dox + 5-10 g/L yeast extract | Not specified | 75 - 150 |

Table 3: Phomopsin A Production on Pea Model System (aw = 0.98)

| Incubation Time (days) | Phomopsin A Concentration (mg/kg) | Reference | | :--- | :--- | :--- | :--- | | 14 | 4.49 - 34.3 | |

Experimental Protocols

Fungal Culture for Phomopsin Production

Objective: To cultivate Diaporthe toxica for the production of phomopsins.

Materials:

-

Diaporthe toxica strain (e.g., DSM 1894)

-

Oat Flake Medium (OFM) or Potato Dextrose Agar (B569324) (PDA)

-

Sterile Petri dishes

-

Incubator set to 25°C

Protocol:

-

Prepare the desired culture medium (OFM or PDA) according to standard protocols. For OFM, boil 30 g of oat flakes in water for 10 minutes, add 20 g of agar, and bring the final volume to 1 L before sterilizing.

-

Aseptically inoculate the center of the agar plates with a mycelial plug from a stock culture of D. toxica.

-

Incubate the plates in the dark at 25°C.

-

Monitor mycelial growth over a period of 21 days. For liquid cultures, use a medium such as Czapek-Dox supplemented with yeast extract and maintain stationary cultures at 25°C.

Extraction of Phomopsins from Fungal Culture

Objective: To extract phomopsins from solid or liquid fungal cultures.

Materials:

-

Mycelium or lupin culture material

-

Acetonitrile (B52724) (ACN)

-

Water

-

Methanol (B129727) (MeOH)

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges

Protocol for Solid Culture (Lupin Beans):

-

Homogenize 200 mg of the inoculated lupin bean sample.

-

Extract the homogenate with 1 mL of an acetonitrile:water (80:20 v/v) solution using a high-speed homogenizer.

-

Centrifuge the sample at 4°C.

-

Collect the supernatant for further clean-up and analysis.

Protocol for Liquid Culture:

-

Separate the mycelium from the culture broth by filtration.

-

Since approximately 95% of Phomopsin A is found in the culture liquid, the filtrate is the primary source for extraction.

-

The extraction from the aqueous filtrate can be achieved by transferring the phomopsins into an organic solvent like tetrahydrofuran, followed by chromatography.

Purification and Quantification of Phomopsins

Objective: To purify and quantify phomopsins using chromatographic techniques.

Materials:

-

Crude phomopsin extract

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Phomopsin A standard

Protocol:

-

Clean-up (optional but recommended): Pass the crude extract through a polymeric SPE cartridge to minimize matrix interference.

-

UHPLC-MS/MS Analysis:

-

Inject the cleaned-up extract into the UHPLC-MS/MS system.

-

Use a suitable C18 column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate.

-

Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) for the phomopsin of interest. For Phomopsin A, transitions like 789 > 226 and 789 > 323 are monitored.

-

-

Quantification:

-

Generate a calibration curve using a certified Phomopsin A standard.

-

Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

-

Signaling Pathways and Biosynthesis

Phomopsins are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis is governed by a dedicated gene cluster.

Phomopsin Biosynthetic Gene Cluster

The core of the biosynthetic pathway involves the ribosomal synthesis of a precursor peptide, encoded by the phomA gene. This precursor peptide contains multiple copies of core peptide sequences (YVIPID and YVIPFD) that are subsequently modified by a series of enzymes encoded by other genes in the cluster.

Key enzymes in the pathway include:

-

PhomQ: A tyrosinase responsible for the formation of the macrocyclic scaffold.

-

PhomM: An S-adenosylmethionine (SAM)-dependent methyltransferase.

-

phomYc, phomYd, phomYe: UstYa family proteins essential for the desaturation of amino acid moieties to form dehydroamino acids.

Visualizations

Phomopsin Biosynthesis Workflow

Caption: Simplified workflow of phomopsin biosynthesis.

Experimental Workflow for Phomopsin Analysis

Caption: General experimental workflow for phomopsin analysis.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Biosynthesis and characterization of ¹⁵N₆-labeled phomopsin A, a lupin associated mycotoxin produced by Diaporthe toxica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Characterization of a Diaporthe toxica Strain: Growth, Spore Formation, Phomopsin-A, and Alkaloids Production on Lupins - PMC [pmc.ncbi.nlm.nih.gov]

Phomosine D: An In-depth Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a polyketide natural product belonging to the biraryl ether class of fungal metabolites.[1] First isolated from the endophytic fungus Phomopsis species, it has garnered interest within the scientific community for its potential, albeit context-dependent, biological activities. This technical guide provides a comprehensive review of the available scientific literature on Phomosine D, including its physicochemical properties, biological activity, and the experimental protocols used for its isolation and characterization.

Physicochemical Properties

Phomosine D is characterized by the molecular formula C18H20O7 and a molecular weight of 348.35 g/mol .[1] Its structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | C18H20O7 | [1] |

| Molecular Weight | 348.35 g/mol | [1] |

| Class | Polyketide, Biraryl Ether | [1] |

Biological Activity

The biological activity of Phomosine D appears to be highly specific and dependent on the producing fungal strain and the tested organism. There are conflicting reports in the literature regarding its efficacy as an antimicrobial agent.

One study investigating the metabolites from the endophytic fungus Diaporthe sp. F2934 reported that Phomosine D was inactive when tested against a panel of 15 microorganisms.

In contrast, a comprehensive review of secondary metabolites from Diaporthe and Phomopsis species indicates that Phomosine D, isolated from a Phomopsis strain derived from the plant Ligustrum vulgare, exhibits both antifungal and anti-algal activities. The same review, however, notes that this compound was not active against the bacterium Bacillus megaterium.

This discrepancy highlights the need for further research to fully characterize the antimicrobial spectrum of Phomosine D and to understand the factors that influence its bioactivity. To date, no quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, have been published for Phomosine D's antifungal or anti-algal effects.

For context, related compounds isolated alongside Phomosine D, such as Phomosine A and C, have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Isolation and Purification of Phomosine D from Diaporthe sp. F2934

The following is a generalized workflow for the isolation of Phomosine D based on the methodology described for the metabolites of Diaporthe sp. F2934.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phomopsins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies developed for the phomopsin class of natural products. Phomopsins are potent microtubule-depolymerizing agents isolated from the fungus Phomopsis leptostromiformis and have attracted significant interest from the scientific community due to their antimitotic activity. These notes focus on the total synthesis of Phomopsin B, a representative member of the family, and provide insights into the general strategies applicable to the synthesis of other phomopsins, including Phomopsin D.

Overview of Phomopsin Synthesis Strategy

The total synthesis of phomopsins presents a formidable challenge due to the presence of a complex 13-membered macrolactam, multiple stereocenters, and unusual non-proteinogenic amino acid residues. The synthetic approaches are characterized by convergent strategies, wherein key fragments of the molecule are synthesized independently and then coupled at a late stage.

A representative retrosynthetic analysis for Phomopsin B is outlined below. The primary disconnection is at the amide bond of the macrocycle, revealing a linear peptide precursor. This precursor is further broken down into smaller, more manageable building blocks that can be prepared through established stereoselective reactions.

Logical Relationship of Synthetic Strategy:

Caption: Retrosynthetic analysis of Phomopsin B.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported total synthesis of Phomopsin B. This data is essential for evaluating the efficiency of the synthetic route and for planning scaled-up syntheses.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Aldol (B89426) Reaction | Chiral auxiliary-bound acetate | TiCl4, (-)-sparteine, aldehyde fragment | β-hydroxy carbonyl compound | 85 | [1] |

| Regioselective Aziridine Opening | N-protected aziridine | Organocuprate | β-amino ester | 78 | [1] |

| Peptide Coupling (Macrocycle Acid) | Protected amino acid | HATU, HOAt, DIPEA | Dipeptide fragment | 92 | [1] |

| Peptide Coupling (Sidechain) | Protected sidechain amine | EDC, HOAt | Coupled sidechain-peptide fragment | 88 | [1] |

| Macrolactamization | Linear hexapeptide precursor | DPPA, K2CO3, high dilution | Protected Phomopsin B macrocycle | 45 | [1] |

| Final Deprotection | Fully protected Phomopsin B | HF·Pyridine | Phomopsin B | 75 | |

| Overall | Starting Materials | 26 steps (longest linear sequence) | Phomopsin B | ~0.1 | **** |

Key Experimental Protocols

The following protocols are adapted from the literature for the synthesis of key intermediates in the total synthesis of Phomopsin B. These methodologies highlight the stereocontrolled construction of the carbon skeleton and the formation of the macrocyclic structure.

Asymmetric Aldol Reaction for Stereocenter Installation

This protocol describes a titanium-mediated aldol reaction to establish a key C-C bond with high stereocontrol, a crucial step in constructing the macrocyclic core.

Experimental Workflow:

Caption: Workflow for the asymmetric aldol reaction.

Protocol:

-

A solution of the N-acetyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) is cooled to -78 °C under an argon atmosphere.

-

Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting solution is stirred for 10 minutes.

-

(-)-Sparteine (1.2 equiv) is added, and the mixture is stirred for an additional 30 minutes.

-

A solution of the aldehyde fragment (1.5 equiv) in dichloromethane is added dropwise over 15 minutes.

-

The reaction is stirred at -78 °C for 2 hours, then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Macrolactamization

This protocol details the crucial ring-closing step to form the 13-membered macrocycle, a reaction that is highly dependent on concentration to favor intramolecular cyclization over intermolecular polymerization.

Experimental Workflow:

Caption: Workflow for the macrolactamization reaction.

Protocol:

-

To a heated (50 °C) suspension of potassium carbonate (5.0 equiv) in anhydrous dimethylformamide (0.001 M with respect to the final concentration of the precursor) is added a solution of the linear hexapeptide precursor (1.0 equiv) and diphenylphosphoryl azide (B81097) (DPPA, 1.5 equiv) in DMF via a syringe pump over 12 hours.

-

The reaction mixture is stirred for an additional 12 hours at 50 °C.

-

The mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under high vacuum to remove the DMF.

-

The residue is purified by flash column chromatography on silica gel to yield the protected macrocycle.

Biological Activity and Signaling Pathways

Phomopsins exert their biological effects primarily through the inhibition of microtubule assembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The binding site of phomopsins on tubulin is thought to overlap with that of the vinca (B1221190) alkaloids, although a secondary binding site may also exist.

Signaling Pathway of Phomopsin-Induced Apoptosis:

Caption: Phomopsin-induced apoptosis pathway.

These application notes and protocols provide a foundation for researchers interested in the synthesis and biological investigation of phomopsins. The detailed methodologies for key transformations and the summary of quantitative data offer practical guidance for laboratory work, while the overview of the biological mechanism provides context for the importance of these complex natural products in drug discovery.

References

Application Notes and Protocols for the Analytical Quantification of Phomosine D

Introduction

Phomosine D is a member of the phomopsin family of mycotoxins, which are secondary metabolites produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis). These mycotoxins are known to contaminate lupin plants and can cause the liver disease lupinosis in livestock. Phomopsins, including Phomosine D's analog Phomopsin A, exhibit potent antimitotic activity by inhibiting the polymerization of tubulin[1][2]. Given the potential toxicity, sensitive and reliable analytical methods are crucial for the detection and quantification of phomopsins in agricultural commodities and for research purposes.

This document provides a detailed, albeit extrapolated, protocol for the quantitative analysis of Phomosine D using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), based on established methods for Phomopsin A[3][4][5].

Analytical Methodology: UHPLC-MS/MS

UHPLC-MS/MS is the preferred method for the analysis of phomopsins due to its high sensitivity, selectivity, and specificity, allowing for detection at trace levels in complex matrices.

2.1. Principle

The method involves a "dilute and shoot" approach for sample extraction, which is straightforward and minimizes sample manipulation. The sample is extracted with an organic-aqueous solvent mixture. The resulting extract is then diluted, centrifuged, and directly injected into the UHPLC-MS/MS system. Separation is achieved on a reverse-phase C18 column, and detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is typically carried out using an external calibration curve or, ideally, with a stable isotope-labeled internal standard if available.

2.2. Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the proposed UHPLC-MS/MS method for Phomosine D, extrapolated from validated methods for Phomopsin A. Note: This data is illustrative and must be determined experimentally for Phomosine D.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 1.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg |

| Linearity (R²) (1-1000 ng/mL) | > 0.99 |

| Recovery (at 5 and 25 µg/kg) | 75 - 95% |

| Relative Standard Deviation (RSD) | < 15% |

Experimental Protocols

3.1. Sample Preparation (Dilute and Shoot Method)

This protocol is adapted from methods developed for Phomopsin A in lupin-containing food products.

-

Homogenization: Homogenize the sample (e.g., lupin flour, feed) to a fine powder.

-

Extraction:

-

Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 80:20:1, v/v/v).

-

Vortex vigorously for 1 minute.

-

Shake for 60 minutes on a mechanical shaker at room temperature.

-

Centrifuge at 4,000 x g for 10 minutes.

-

-

Dilution and Filtration:

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 900 µL of water and vortex to mix.

-

Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.

-

3.2. UHPLC-MS/MS Analysis

The following conditions are suggested as a starting point and should be optimized for the specific instrument used.

-

UHPLC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linear gradient from 10% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Re-equilibrate at 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Temperature: 500 °C.

-

Declustering Potential (DP): 90 V (to be optimized for Phomosine D).

-

Entrance Potential (EP): 10 V.

-

MRM Transitions: To be determined by infusing a Phomosine D standard. For Phomopsin A, transitions are m/z 789 > 226 (quantifier) and 789 > 323 (qualifier). Similar fragmentation patterns would be expected for Phomosine D.

-

Visualizations

4.1. Experimental Workflow

Caption: Workflow for Phomosine D analysis.

4.2. Signaling Pathway of Phomopsins

Phomopsins are known to exert their cytotoxic effects by disrupting microtubule dynamics, which is a critical process in cell division.

Caption: Antimitotic action of Phomopsins.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. cvuas.de [cvuas.de]

- 4. Development and validation of an LC-MS/MS method for the detection of phomopsin A in lupin and lupin-containing retail food samples from the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: In Vitro Bioactivity Screening of Phomosine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the initial in vitro bioactivity screening of Phomosine D, a novel fungal metabolite. The following protocols and guidelines are designed to facilitate the preliminary assessment of its potential therapeutic properties, focusing on anticancer and cytotoxic activities. The methodologies are based on established and widely utilized in vitro assays for the evaluation of fungal secondary metabolites.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse bioactive compounds with significant potential for drug discovery. Preliminary in vitro screening is a critical first step in identifying and characterizing the therapeutic potential of novel compounds like Phomosine D. This document outlines a workflow for assessing the cytotoxic and potential anticancer effects of Phomosine D, providing detailed experimental protocols and data presentation guidelines.

Quantitative Bioactivity Data Summary

Effective data organization is crucial for comparing the bioactivity of a test compound across different cell lines and assays. The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from in vitro cytotoxicity and anticancer assays. IC50 values are a standard measure of the potency of a substance in inhibiting a specific biological function.[1]

Table 1: In Vitro Bioactivity of Phomosine D

| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hrs) | Notes |

| A549 (Lung Carcinoma) | MTT Assay | Data to be filled | 48 | Measures cell viability |

| MCF-7 (Breast Carcinoma) | MTT Assay | Data to be filled | 48 | Measures cell viability |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Data to be filled | 48 | Measures cell viability |

| MRC-5 (Normal Lung Fibroblast) | MTT Assay | Data to be filled | 48 | Assess selectivity |

| HCT116 (Colon Carcinoma) | Clonogenic Assay | Data to be filled | 14 days | Measures long-term survival |

Experimental Protocols

The following are detailed protocols for key in vitro bioactivity screening assays relevant to the initial characterization of a novel fungal metabolite.

Cell Viability/Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[2]

Materials:

-

Phomosine D stock solution (in DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., MRC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Phomosine D in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Long-Term Survival: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Materials:

-

Phomosine D stock solution (in DMSO)

-

Human cancer cell lines (e.g., HCT116)

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

PBS

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of Phomosine D for 24 hours.

-

Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 30 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment compared to the untreated control and plot the results.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Caption: General workflow for in vitro bioactivity screening of Phomosine D.

While the specific molecular targets of Phomosine D are unknown, many bioactive compounds exert their effects by modulating key cellular signaling pathways. The Phospholipase D (PLD) signaling pathway is one such critical pathway involved in cell growth, proliferation, and survival, making it a potential target for anticancer agents.[3][4][5]

Caption: Hypothetical inhibition of the PLD signaling pathway by Phomosine D.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Phomosine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a novel compound with potential antifungal properties. As the incidence of invasive fungal infections continues to rise, along with the emergence of drug-resistant strains, the development of new and effective antifungal agents is of paramount importance. These application notes provide a detailed protocol for determining the in vitro antifungal activity of Phomosine D using the broth microdilution method, a gold-standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This document outlines the necessary materials, step-by-step procedures, and data interpretation based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution assay involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the compound being tested in a liquid growth medium.[1][2] Following an incubation period, the microtiter plates are visually or spectrophotometrically assessed for fungal growth. The MIC is determined as the lowest concentration of the test compound that inhibits visible growth.

Illustrative Data: Minimum Inhibitory Concentration (MIC) of Phomosine D

The following table presents hypothetical MIC values for Phomosine D against a panel of clinically relevant fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

| Fungal Species | Strain ID | Phomosine D MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 8 |

| Candida glabrata | ATCC 90030 | 16 |

| Candida parapsilosis | ATCC 22019 | 4 |

| Cryptococcus neoformans | ATCC 90112 | 2 |

| Aspergillus fumigatus | ATCC 204305 | 16 |

| Aspergillus flavus | ATCC 204304 | 32 |

| Trichophyton rubrum | ATCC 28188 | 1 |

| Fusarium solani | ATCC 36031 | >64 |

Caption: Illustrative Minimum Inhibitory Concentration (MIC) values of Phomosine D against various fungal species.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[2][3]

Materials

-

Phomosine D (powder form)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile, disposable plasticware (pipette tips, reservoirs)

-

Multichannel pipettor

-

Spectrophotometer or microplate reader (optional)

-

Fungal isolates

-

Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate culture medium

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator

Preparation of Phomosine D Stock Solution

-

Accurately weigh a sufficient amount of Phomosine D powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus spp.):

-

Grow the mold on potato dextrose agar for 7 days at 35°C to encourage sporulation.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

Assay Procedure

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working solution of Phomosine D (at twice the highest desired final concentration) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

-

The final concentrations of Phomosine D will now be half of the initial concentrations in each well.

-

Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, 72 hours for Cryptococcus spp., and 48-72 hours for filamentous fungi.

Reading and Interpreting Results

-

Visual Reading: The MIC is the lowest concentration of Phomosine D that causes a complete inhibition of visible growth as compared to the growth control well.

-

Spectrophotometric Reading: The MIC can be defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Experimental Workflow

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Proposed Mechanism of Action of Phomosine D

While the exact mechanism of action for Phomosine D has not been elucidated, it shares structural similarities with Polyoxin D. Polyoxin D is a known competitive inhibitor of chitin (B13524) synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall. By inhibiting this enzyme, Polyoxin D disrupts cell wall integrity, leading to osmotic instability and cell death. It is hypothesized that Phomosine D may act through a similar mechanism.

The fungal cell wall is a dynamic structure primarily composed of glucans, chitin, and glycoproteins, which are not present in mammalian cells, making it an attractive target for antifungal drugs.

Chitin Synthesis Pathway and Potential Inhibition by Phomosine D

Caption: Proposed inhibition of the chitin synthesis pathway by Phomosine D.

Conclusion

This document provides a comprehensive protocol for evaluating the antifungal activity of Phomosine D. Adherence to standardized methodologies, such as those outlined by CLSI, is critical for generating reproducible and comparable data. Further studies are warranted to confirm the proposed mechanism of action and to establish a comprehensive antifungal spectrum for Phomosine D. The information presented here serves as a foundational guide for researchers and drug development professionals in the preclinical assessment of this promising new compound.

References

Phomosine D: Unraveling the Mechanism of Action of a Novel Fungal Metabolite

Introduction

Phomosine D is a naturally occurring biraryl ether metabolite isolated from the endophytic fungus Phomopsis sp., found in the plant Adenocarpus foliolosus. As a member of the phomosine family of compounds, it represents a class of molecules with potential biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of Phomosine D's mechanism of action. However, it is crucial to note that detailed mechanistic studies on Phomosine D are currently limited in the publicly available scientific literature. While research has been conducted on related compounds from the Phomopsis genus, specific data on Phomosine D's cellular targets, signaling pathway modulation, and quantitative biological effects remain largely uncharacterized.

This document will summarize the available information on related phomosines to provide a contextual framework and will outline general experimental protocols that could be adapted for the study of Phomosine D's mechanism of action.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₀O₇ |

| Molecular Weight | 348.3 g/mol |

| CAS Number | 874918-37-3 |

| Class | Biraryl ether |

| Natural Source | Endophytic fungus Phomopsis sp. |

Biological Activity of Related Compounds

Studies on compounds structurally related to Phomosine D, isolated from the same fungal genus, have indicated a range of biological activities. For instance, Phomosine A and Phomosine G have demonstrated moderate antibacterial activity against Gram-positive (Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria. This suggests that Phomosine D may also possess antimicrobial properties. However, without specific experimental data, its spectrum of activity and potency are unknown.

Postulated Mechanisms of Action (Hypothetical)

Based on the activities of other natural products isolated from fungi, several potential mechanisms of action for Phomosine D could be hypothesized. These are speculative and require experimental validation.

-

Antimicrobial Activity: Phomosine D could potentially disrupt bacterial cell wall synthesis, interfere with protein synthesis, or inhibit essential enzymes.

-

Cytotoxic/Anticancer Activity: Many fungal metabolites exhibit cytotoxicity. Phomosine D could potentially induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit key signaling pathways involved in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: It is possible that Phomosine D could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenases.

Future Directions: Proposed Experimental Protocols

To elucidate the mechanism of action of Phomosine D, a systematic series of in vitro and in cellulo experiments are required. The following are detailed protocols for key experiments that would be essential for this purpose.

Cytotoxicity and Cell Viability Assays

Objective: To determine the cytotoxic effects of Phomosine D on various cell lines and to calculate its half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., human cancer cell lines such as HeLa, MCF-7, or A549, and a non-cancerous control cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Phomosine D in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO only).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-